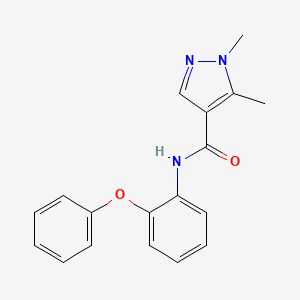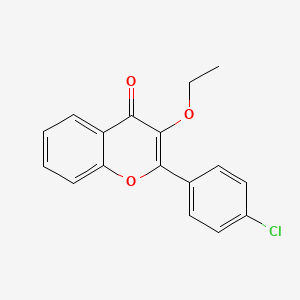![molecular formula C19H22N4O2 B4755376 N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-furamide](/img/structure/B4755376.png)
N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-furamide
Vue d'ensemble
Description
N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-furamide, also known as MBX-2982, is a small molecule drug that targets the G protein-coupled receptor GPR119. This receptor is primarily expressed in pancreatic beta cells and intestinal enteroendocrine cells, and its activation leads to increased insulin secretion and glucose-dependent release of incretin hormones. MBX-2982 is being investigated as a potential treatment for type 2 diabetes and obesity.
Mécanisme D'action
N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-furamide activates the GPR119 receptor, which is coupled to the G protein Gαs. This leads to the activation of adenylate cyclase and the production of cyclic AMP (cAMP) in pancreatic beta cells and enteroendocrine cells. The increase in cAMP levels leads to the release of insulin from beta cells and the secretion of incretin hormones such as glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine cells. These hormones promote glucose uptake and utilization in peripheral tissues and inhibit glucagon secretion from the pancreas, leading to improved glycemic control.
Biochemical and physiological effects:
In addition to its effects on insulin and incretin hormone secretion, N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-furamide has been shown to have other biochemical and physiological effects. In preclinical studies, the drug was found to increase energy expenditure and reduce food intake, leading to weight loss in obese rodents. The drug also improved lipid metabolism and reduced liver fat accumulation in these animals. These effects are thought to be mediated by the activation of GPR119 in the hypothalamus and other brain regions that regulate energy balance.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-furamide has several advantages as a tool for studying the GPR119 receptor and its signaling pathways. The drug is selective for GPR119 and does not activate other related receptors such as GPR40 or GPR120. It is also orally bioavailable and has good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-furamide is that it is a small molecule drug and may have off-target effects or interact with other cellular targets. This should be taken into consideration when designing experiments and interpreting results.
Orientations Futures
There are several potential future directions for research on N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-furamide and GPR119 signaling. One area of interest is the development of combination therapies that target multiple pathways involved in glucose and lipid metabolism. For example, N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-furamide could be combined with GLP-1 receptor agonists or dipeptidyl peptidase-4 (DPP-4) inhibitors to enhance the effects on insulin secretion and glycemic control. Another area of interest is the investigation of the role of GPR119 in other tissues and physiological processes, such as adipose tissue, skeletal muscle, and cardiovascular function. Finally, the development of more selective and potent GPR119 agonists could lead to improved therapeutic options for type 2 diabetes and obesity.
Applications De Recherche Scientifique
N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-furamide has been the subject of several preclinical and clinical studies to evaluate its potential as a treatment for type 2 diabetes and obesity. In a phase 2 clinical trial, N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-furamide was shown to improve glycemic control and reduce body weight in patients with type 2 diabetes who were already taking metformin. The drug was well-tolerated and did not cause hypoglycemia or other significant adverse effects.
Propriétés
IUPAC Name |
N-[1-methyl-2-(piperidin-1-ylmethyl)benzimidazol-5-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-22-16-8-7-14(20-19(24)17-6-5-11-25-17)12-15(16)21-18(22)13-23-9-3-2-4-10-23/h5-8,11-12H,2-4,9-10,13H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFZOYZWXGPZSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)N=C1CN4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-chloro-3-(5-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4755300.png)
![5-(2,4-dichlorophenyl)-N-[({4-[5-(hydroxymethyl)-2-furyl]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B4755326.png)
![2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide](/img/structure/B4755333.png)
![2-cyano-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-(2-methoxyphenyl)acrylamide](/img/structure/B4755338.png)
![methyl 2-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}benzoate](/img/structure/B4755340.png)

![3-[3-ethoxy-4-(hexyloxy)phenyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4755349.png)

![N-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B4755355.png)
![N'-[1-(4-morpholinylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B4755375.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)nicotinamide](/img/structure/B4755383.png)
methanone](/img/structure/B4755389.png)
![4-[2-(4-chlorophenoxy)ethoxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B4755390.png)